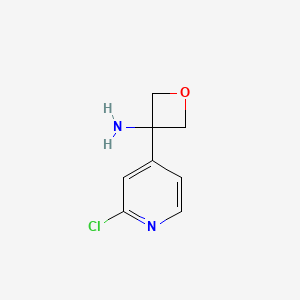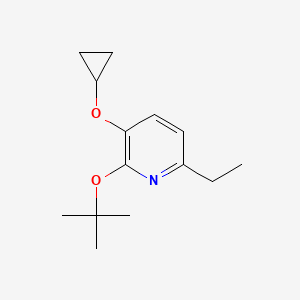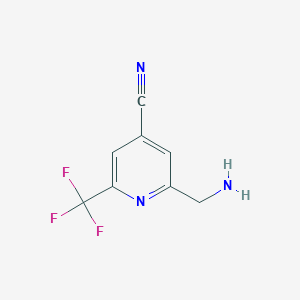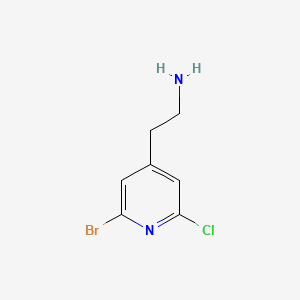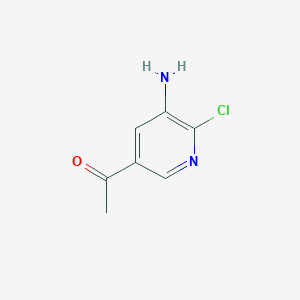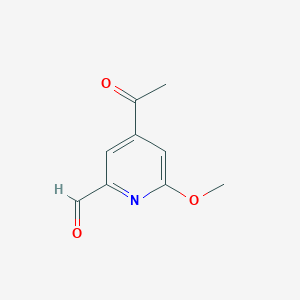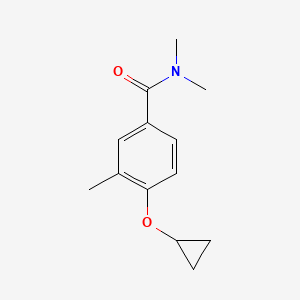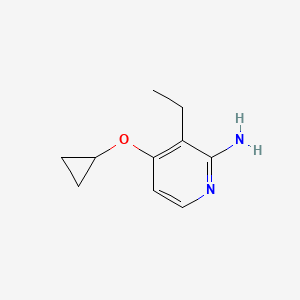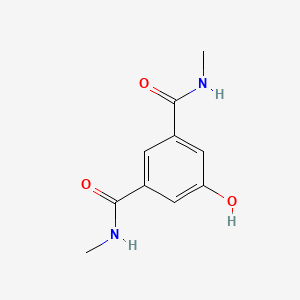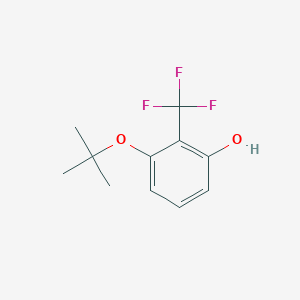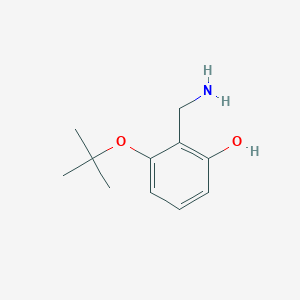
2-(Aminomethyl)-3-(tert-butoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-3-(tert-butoxy)phenol is an organic compound that features both an aminomethyl group and a tert-butoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(tert-butoxy)phenol typically involves the introduction of the aminomethyl and tert-butoxy groups onto a phenol ring. One common method involves the reaction of 3-(tert-butoxy)phenol with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-3-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-3-(tert-butoxy)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s hydrophobic interactions. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)phenol: Lacks the tert-butoxy group, leading to different chemical properties and reactivity.
3-(tert-butoxy)phenol: Lacks the aminomethyl group, resulting in different biological interactions and applications.
2-(Aminomethyl)-4-(tert-butoxy)phenol: Similar structure but with different positional isomerism, affecting its reactivity and applications.
Uniqueness
2-(Aminomethyl)-3-(tert-butoxy)phenol is unique due to the presence of both the aminomethyl and tert-butoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H17NO2 |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-4-5-9(13)8(10)7-12/h4-6,13H,7,12H2,1-3H3 |
InChI-Schlüssel |
ZYCXPPPDZIDWDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




